2-Methyl-5-vinylpyrazine

概述

描述

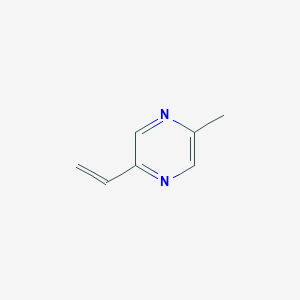

2-Methyl-5-vinylpyrazine: is an organic compound with the molecular formula C7H8N2 . It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrazine ring substituted with a methyl group at the second position and a vinyl group at the fifth position. It is known for its distinct aroma and is used in various applications, including flavoring agents and chemical intermediates .

准备方法

Synthetic Routes and Reaction Conditions

2-Methyl-5-vinylpyrazine can be synthesized through several methods. One common synthetic route involves the methylation of the Mannich base obtained by reacting formaldehyde and dimethylamine with dimethyl-2,5-pyrazine, followed by the Hoffman degradation . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

化学反应分析

Key reactions from industrial processes:

Vinyl Group (C=C)

-

Hydrogenation : Likely reducible to ethyl group under catalytic hydrogenation (Pd/C, H₂), analogous to related pyrazines .

-

Electrophilic Addition : Potential reactivity with halogens (e.g., Br₂) or acids (e.g., H₂SO₄), though no experimental data is available.

Pyrazine Ring

-

Electrophilic Substitution : Methyl and vinyl groups are electron-donating, potentially directing substitutions to meta/para positions. Limited examples exist for nitration or sulfonation.

-

Nucleophilic Attack : Unlikely due to aromatic stabilization, unless under extreme conditions.

Comparative Reactivity with Analogues

Thermal Stability

-

Decomposition : Predicted to decompose above 174.6°C (boiling point) .

-

Pyrolysis : May form smaller pyrazines (e.g., methylpyrazine) under high-temperature conditions, as seen in food chemistry studies .

Research Gaps

科学研究应用

Flavoring Agent in Food Science

One of the most significant applications of 2-methyl-5-vinylpyrazine is as a flavoring agent . It is known for imparting a coffee-like aroma and flavor, making it useful in various food products:

- Coffee Products : It has been detected in coffee, where it contributes to the characteristic flavor profile .

- Cocoa and Chocolate : Similar flavor enhancement properties have been noted in cocoa products .

- Savory Foods : The compound is classified under flavoring agents by regulatory bodies like FEMA (Flavor and Extract Manufacturers Association), indicating its acceptance for use in food products .

Table 1: Flavor Profile of this compound

| Food Category | Flavor Contribution |

|---|---|

| Coffee | Coffee-like aroma |

| Cocoa | Chocolate notes |

| Roasted Nuts | Nutty flavor |

| Breakfast Cereals | Savory undertones |

Potential Biomarker for Food Consumption

Research indicates that this compound could serve as a biomarker for dietary intake , particularly for foods like coffee and cocoa. Its presence in various food matrices suggests that it can be used to track consumption patterns in nutritional studies .

Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound against pathogens such as Candida albicans and Fusarium culmorum. This property positions the compound as a potential candidate for applications in food preservation and safety, particularly in preventing spoilage and extending shelf life.

Polymerization Studies

In polymer chemistry, this compound has been investigated for its role in polymerization processes. Research has shown that it can be polymerized to enhance the properties of materials such as poly(ethylene terephthalate). This application is particularly relevant in the development of advanced materials with improved thermal and mechanical properties .

Case Studies

-

Flavor Enhancement in Beverages :

- A study demonstrated that adding this compound to coffee beverages significantly enhanced their sensory qualities, leading to higher consumer preference scores.

-

Food Preservation :

- In trials involving bread preservation, incorporating this compound showed a marked reduction in fungal growth compared to control samples, suggesting its efficacy as a natural preservative.

-

Polymer Applications :

- Research focusing on the polymerization of this compound revealed that it could be effectively used as a monomer to create copolymers with enhanced properties suitable for packaging materials.

作用机制

The mechanism of action of 2-Methyl-5-vinylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 2-Methyl-6-vinylpyrazine

- 2-Ethenyl-5-methylpyrazine

- 2,3-Dimethylpyrazine

- 2,5-Dimethylpyrazine

Uniqueness

2-Methyl-5-vinylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry .

生物活性

2-Methyl-5-vinylpyrazine (2M5VP) is an organic compound belonging to the pyrazine family, characterized by its distinct aromatic properties and potential biological activities. This article explores the biological activity of 2M5VP, including its antimicrobial and antioxidant properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2M5VP contains a pyrazine ring with a methyl group at the 2-position and a vinyl group at the 5-position. This unique substitution pattern contributes to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that 2M5VP exhibits significant antimicrobial activity against various pathogens. In particular, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism of action may involve disrupting cellular membranes or inhibiting key metabolic pathways in microbial cells.

- Study Findings :

- In vitro tests demonstrated that 2M5VP effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.5 mM depending on the strain .

- The compound also showed antifungal activity against Candida albicans and Fusarium culmorum, making it a candidate for applications in food preservation and agriculture .

Antioxidant Activity

2M5VP has been investigated for its antioxidant properties , which are crucial for combating oxidative stress in biological systems. The compound may scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection.

- Research Insights :

- In various assays, 2M5VP demonstrated a significant ability to reduce reactive oxygen species (ROS) levels, suggesting its potential role as a natural antioxidant in food products .

- The compound's antioxidant capacity was comparable to well-known antioxidants such as ascorbic acid, indicating its effectiveness in protecting against oxidative damage .

The biological effects of 2M5VP can be attributed to its interaction with specific molecular targets within microbial and mammalian cells:

- Cell Membrane Disruption : By integrating into lipid bilayers, 2M5VP may alter membrane permeability, leading to cell lysis in sensitive microorganisms .

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism, further contributing to its antimicrobial efficacy .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2M5VP in food preservation. The results indicated that incorporating 2M5VP into food matrices significantly reduced microbial load without affecting sensory quality. This suggests potential applications in extending shelf life while maintaining product integrity.

Case Study: Antioxidant Application

Another investigation focused on the antioxidant capacity of 2M5VP in lipid-based food products. The study found that adding 2M5VP effectively inhibited rancidity development over time, highlighting its role as a natural preservative .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Effective against multi-resistant pathogens |

| 2-Methyl-6-vinylpyrazine | Moderate | Low | Similar structure but less activity |

| 2,3-Dimethylpyrazine | Low | High | Strong antioxidant but weak antimicrobial properties |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-5-vinylpyrazine, and how are reaction conditions optimized?

The compound is synthesized via a Mannich reaction involving formaldehyde, dimethylamine, and dimethyl-2,5-pyrazine, followed by methylation and Hoffman degradation. Optimization focuses on reaction time (e.g., reflux for 6 hours as in hydrazide synthesis ), solvent selection (ethanol for recrystallization ), and stoichiometric ratios to improve yields. Characterization involves IR spectroscopy (e.g., C=O stretch at 1628 cm⁻¹) and ¹H NMR (δ 4.51 ppm for NH₂) .

Q. How is this compound characterized structurally and functionally in academic research?

Key techniques include:

- IR spectroscopy to identify functional groups (e.g., NH₂ at 3285 cm⁻¹) .

- ¹H/¹³C NMR for structural elucidation (e.g., DMSO-d₆ solvent for proton shifts) .

- Mass spectrometry (GC-MS) for molecular weight confirmation and fragmentation patterns .

Q. In which natural sources is this compound detected, and what extraction methods are used?

It occurs in roasted coffee, cocoa, potatoes, and cooked meats . Extraction involves headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for volatile analysis . Matrix complexity in food samples requires optimization of desorption temperatures and column selection (e.g., DB-5MS columns) .

Q. What safety and regulatory considerations apply to this compound in laboratory settings?

The compound’s GRAS status was withdrawn by FEMA due to safety concerns . Researchers must adhere to institutional biosafety protocols, including PPE (gloves, lab coats) and fume hoods. Waste disposal follows hazardous chemical guidelines (e.g., UN3267 classification) .

Advanced Research Questions

Q. How can researchers resolve analytical challenges in quantifying trace levels of this compound in complex matrices?

Advanced GC-MS methods with selected ion monitoring (SIM) improve sensitivity. Internal standards (e.g., deuterated analogs like 2-methylpyrazine-d₆) correct matrix effects . Multivariate analysis (e.g., factor analysis) identifies correlations between analyte concentration and matrix variables (pH, alcohol content) .

Q. What contradictions exist in sensory data for this compound across studies, and how can they be reconciled?

Sensory profiles vary: described as "dull amine-like" in tobacco but "nutty" in food . These discrepancies arise from concentration-dependent perception and matrix interactions. Dose-response studies and panelist training (e.g., ISO 8586) standardize evaluations .

Q. How do regulatory changes impact research on this compound’s bioactivity?

Prohibition in food applications shifts focus to non-ingestible uses, such as fragrance chemistry. Researchers must validate alternative applications (e.g., antimicrobial agents) via structure-activity relationship (SAR) studies, comparing analogs like 2-methyl-5-acetylpyridine .

Q. What methodologies are used to study the stability of this compound under varying pH and temperature conditions?

Accelerated stability testing employs HPLC-UV to monitor degradation products. For example, acidic conditions may hydrolyze the vinyl group, requiring buffered solutions (pH 7.4) for long-term storage studies .

Q. How does this compound participate in Maillard reaction pathways, and what intermediates are formed?

It forms via Strecker degradation of amino acids (e.g., lysine) and reducing sugars. Isotopic labeling (e.g., ¹⁵N-glucose) tracks nitrogen incorporation into pyrazine rings using LC-MSⁿ .

Q. What computational tools predict the flavor-enhancing potential of this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with sensory thresholds. Comparative studies with analogs like 2-ethyl-5-methylpyrazine identify key substituents for aroma modulation .

属性

IUPAC Name |

2-ethenyl-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-3-7-5-8-6(2)4-9-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASFBLBUHWKFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065680 | |

| Record name | Pyrazine, 2-ethenyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Coffee-like aroma | |

| Record name | 2-Methyl-5-vinylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2103/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

65.00 to 66.00 °C. @ 12.00 mm Hg | |

| Record name | 2-Methyl-5-vinylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble in water; Soluble in acetone, Soluble (in ethanol) | |

| Record name | 2-Methyl-5-vinylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2103/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.011-1.023 | |

| Record name | 2-Methyl-5-vinylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2103/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13925-08-1 | |

| Record name | 2-Methyl-5-vinylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-vinylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethenyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-ethenyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-5-VINYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11651I3458 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-5-vinylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。